(4-Bromophenyl)(thiophen-3-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9BrOS |
|---|---|
Molecular Weight |
269.16 g/mol |
IUPAC Name |
(4-bromophenyl)-thiophen-3-ylmethanol |
InChI |
InChI=1S/C11H9BrOS/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9/h1-7,11,13H |
InChI Key |
HLWDSQLHKLKYOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CSC=C2)O)Br |
Origin of Product |
United States |
Reduction to the Carbinol:once the 4 Bromophenyl Thiophen 3 Yl Methanone is Obtained, It is Reduced to the Final Product, 4 Bromophenyl Thiophen 3 Yl Methanol. the Reduction of Diaryl Ketones to Secondary Alcohols is a Standard and Efficient Transformation in Organic Synthesis.researchgate.netthis is Commonly Accomplished Using Metal Hydride Reagents.wikipedia.orgsodium Borohydride Nabh₄ is a Mild and Selective Reducing Agent Often Used for This Purpose, Typically in an Alcoholic Solvent Like Methanol or Ethanol.mdpi.comfor Less Reactive Ketones, the More Powerful Reducing Agent Lithium Aluminum Hydride Lialh₄ Can Be Employed in an Anhydrous Ethereal Solvent Like Diethyl Ether or Tetrahydrofuran Thf , Followed by a Careful Aqueous Workup.wikipedia.org
Advanced Coupling Strategies for Derivatization
The bromine atom on the phenyl ring of this compound serves as a functional handle for further molecular elaboration through cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling for Aryl-Aryl and Aryl-Heteroaryl Linkages
The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. nih.gov This reaction allows for the derivatization of this compound by replacing the bromine atom with a variety of aryl or heteroaryl groups.
The reaction involves coupling the aryl bromide substrate with an organoboron species, typically an arylboronic acid or one of its esters. The process is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. mdpi.com A wide range of palladium catalysts, ligands, bases, and solvent systems can be employed, allowing for fine-tuning of the reaction conditions to accommodate various functional groups. mdpi.comnih.gov For instance, coupling this compound with different arylboronic acids can generate a library of derivatives with modified electronic or steric properties.
Below is a table summarizing typical conditions used in Suzuki-Miyaura coupling reactions involving aryl bromides.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-95 | Moderate to Good |
| Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene | 80-110 | Good to Excellent |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90-120 | Good to Excellent |
This table represents generalized conditions and specific outcomes may vary based on substrates and ligands used.
This strategic derivatization is crucial for modulating the biological and material properties of the core structure, making the Suzuki-Miyaura reaction an indispensable tool in medicinal chemistry and materials science. researchgate.net
Other Metal-Catalyzed Coupling Reactions (e.g., Stille, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Among these, the Stille and Negishi reactions offer versatile methods for synthesizing the biaryl framework of this compound, typically by coupling two aryl fragments prior to the introduction of the methanol functionality.
The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orguwindsor.ca For the synthesis of a precursor to this compound, this could involve the reaction of 3-bromothiophene (B43185) with a (4-bromophenyl)stannane derivative or 4-dibromobenzene with a thiophen-3-ylstannane. The reaction is valued for its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. uwindsor.cacore.ac.uk The catalytic cycle generally involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org One of the main drawbacks of this method is the toxicity of the organotin reagents. wikipedia.org
The Negishi coupling provides an alternative, utilizing organozinc reagents, which are generally less toxic than their organotin counterparts. This reaction couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org The synthesis of a diaryl precursor to the target molecule could be achieved by coupling 3-thienylzinc chloride with 1,4-dibromobenzene. The Negishi reaction is known for its high reactivity and broad scope. organic-chemistry.orgresearchgate.net The development of catalysts for this reaction has enabled the coupling of sterically demanding partners under mild conditions, such as at room temperature. nih.gov
| Reaction | Organometallic Reagent | Organic Halide | Catalyst | Key Features |
| Stille Coupling | Organostannane (e.g., (4-bromophenyl)trialkylstannane) | Organohalide (e.g., 3-bromothiophene) | Palladium(0) complex | High functional group tolerance; toxic tin reagents. wikipedia.orguwindsor.ca |
| Negishi Coupling | Organozinc (e.g., 3-thienylzinc chloride) | Organohalide (e.g., 1,4-dibromobenzene) | Nickel or Palladium complex | Less toxic than Stille reagents; high reactivity. organic-chemistry.org |
Nucleophilic Substitution Reactions
The most direct route to synthesizing this compound is through a nucleophilic addition reaction, specifically using an organometallic reagent like a Grignard or organolithium reagent. libretexts.orgucalgary.ca This method constructs the final carbinol structure in a single step from carbonyl and organometallic precursors.
The general mechanism involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orgsaskoer.ca This forms a tetrahedral magnesium alkoxide intermediate, which is then protonated in a subsequent acidic work-up step to yield the final alcohol product. ucalgary.ca
Two primary pathways can be envisioned for the synthesis of this compound:
Route A: The reaction of 3-thienylmagnesium bromide (a Grignard reagent formed from 3-bromothiophene and magnesium metal) with 4-bromobenzaldehyde.
Route B: The reaction of (4-bromophenyl)magnesium bromide (formed from 4-bromobenzene and magnesium metal) with thiophene-3-carbaldehyde.
These reactions must be carried out under anhydrous conditions, as organometallic reagents are strong bases and will react readily with protic solvents like water. cerritos.edu Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are commonly used. cerritos.edu The choice between Route A and Route B would typically depend on the commercial availability and stability of the starting aldehydes and halo-thiophenes.
| Reactant 1 (Organometallic) | Reactant 2 (Carbonyl) | Intermediate | Product |
| 3-Thienylmagnesium bromide | 4-Bromobenzaldehyde | Magnesium alkoxide | This compound |
| (4-Bromophenyl)magnesium bromide | Thiophene-3-carbaldehyde | Magnesium alkoxide | This compound |
Cyclization-Based Synthetic Routes to Thiophene Derivatives
Instead of starting with a pre-formed thiophene ring, the thiophene moiety of the target molecule's derivatives can be constructed using cyclization reactions. These methods build the heterocyclic ring from acyclic precursors, often allowing for the introduction of diverse substitution patterns. A variety of established methods exist for thiophene synthesis. bohrium.com
One prominent method is the Gewald reaction , which is a multi-component reaction that typically involves a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. rsc.org This reaction leads to the formation of highly functionalized 2-aminothiophenes. rsc.org While not directly producing the parent thiophene ring of the target compound, this method is invaluable for creating substituted analogs.
Other cyclization strategies include:
Paal-Knorr Thiophene Synthesis: This involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.org
Fiesselmann Thiophene Synthesis: This method uses β-keto esters or related compounds and thioglycolic acid derivatives.
Hinsberg Thiophene Synthesis: This involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiglycolate.
More recent developments have focused on metal-catalyzed or metal-free cyclization pathways. For instance, various alkynes and other unsaturated substrates can undergo cyclization in the presence of sulfur sources like elemental sulfur or potassium sulfide (B99878) to form the thiophene ring. bohrium.comnih.gov Metal-catalyzed heterocyclization is a powerful strategy for achieving regioselective synthesis of substituted thiophenes. bohrium.com
Green Chemistry Approaches in the Synthesis of this compound Analogs
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound analogs, these principles can be applied to both the cross-coupling and thiophene formation steps.
For palladium-catalyzed cross-coupling reactions, significant efforts have been made to develop more sustainable protocols. unibo.it This includes:
Use of Greener Solvents: Replacing toxic organic solvents like DMF and NMP with more environmentally benign alternatives is a key goal. unibo.it Water has emerged as a promising solvent, often with the use of surfactants to create nanomicelles that facilitate the reaction. nih.gov
Catalyst Recycling: The high cost and potential toxicity of palladium make its recovery and recycling an important consideration. unibo.it Methodologies using specific ligands and solvent systems have been developed to allow for the recycling of the palladium catalyst without significant loss of activity. researchgate.net
Energy Efficiency: Conducting reactions at room temperature instead of elevated temperatures reduces energy consumption. nih.gov
| Green Approach | Application Area | Example | Benefit |
| Alternative Solvents | Palladium Cross-Coupling | Using water with surfactants for Suzuki or Negishi reactions. nih.gov | Reduces use of volatile and toxic organic solvents. |
| Catalyst Recycling | Palladium Cross-Coupling | Employing sulfonated phosphine (B1218219) ligands in specific solvent blends. researchgate.net | Minimizes palladium waste and reduces cost. |
| Metal-Free Synthesis | Thiophene Ring Formation | Cyclization of buta-1-enes with potassium sulfide. organic-chemistry.orgnih.gov | Avoids metal toxicity and associated waste. |
| Alternative Reaction Media | Thiophene Ring Formation | Use of deep eutectic solvents in Gewald reactions. rsc.org | Provides a greener alternative to conventional solvents. |
Chemical Reactivity and Transformational Chemistry of 4 Bromophenyl Thiophen 3 Yl Methanol
Reactivity at the Hydroxyl Functionality
The secondary alcohol, or carbinol, moiety is a key site for chemical modification in (4-bromophenyl)(thiophen-3-yl)methanol. Its reactivity is typical of secondary alcohols, particularly those in a benzylic-like position, which can influence reaction rates and mechanisms.
Derivatization to Ethers and Esters
The hydroxyl group can be readily converted into ethers and esters through various established synthetic methodologies. These reactions are fundamental for modifying the polarity, solubility, and steric bulk of the molecule.
Etherification: The formation of ethers from this compound can be achieved via the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given the secondary nature of the alcohol, care must be taken to select appropriate reaction conditions to minimize competing elimination reactions, especially with sterically hindered alkyl halides.
A typical procedure would involve treating the alcohol with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding sodium alkoxide. Subsequent addition of an alkyl halide (e.g., methyl iodide, ethyl bromide) would yield the desired ether.
Esterification: Ester derivatives can be synthesized through several methods. The Fischer-Speier esterification, involving reaction with a carboxylic acid under acidic catalysis, is a classic approach. However, for a more controlled and often higher-yielding process, the use of more reactive acylating agents is common. Acyl chlorides or anhydrides, in the presence of a base like pyridine (B92270) or triethylamine, readily react with the hydroxyl group to form the corresponding ester. These reactions are typically performed in aprotic solvents such as dichloromethane (B109758) or diethyl ether.
The following table outlines representative conditions for the synthesis of ethers and esters from secondary alcohols, which are applicable to this compound.
| Transformation | Reagents and Conditions | Product Type |
| Etherification | 1. NaH, THF, 0 °C to rt2. R-X (e.g., CH₃I, CH₃CH₂Br) | Alkyl ether |
| Esterification | Acyl chloride (RCOCl), Pyridine, CH₂Cl₂, 0 °C to rt | Ester |
| Esterification | Carboxylic anhydride (B1165640) ((RCO)₂O), Et₃N, CH₂Cl₂, rt | Ester |
Oxidation Reactions of the Carbinol Moiety
The secondary carbinol group of this compound can be oxidized to the corresponding ketone, (4-bromophenyl)(thiophen-3-yl)methanone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.
Commonly used oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous acetone/sulfuric acid). However, due to the toxicity of chromium, milder and more environmentally benign methods are often preferred. These include Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride and dimethyl sulfoxide) and the use of Dess-Martin periodinane (DMP). These methods operate under mild conditions and are generally tolerant of a wide range of functional groups.
The table below summarizes common methods for the oxidation of secondary alcohols.
| Oxidation Method | Reagents | Typical Solvent |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) |
| Swern Oxidation | 1. Oxalyl chloride, DMSO2. Triethylamine | Dichloromethane (CH₂Cl₂) |
| Dess-Martin Oxidation | Dess-Martin periodinane (DMP) | Dichloromethane (CH₂Cl₂) |
Reactivity of the Bromophenyl Moiety
The 4-bromophenyl group is a versatile handle for a range of chemical transformations, primarily involving the carbon-bromine bond. These reactions are crucial for the construction of more complex molecular architectures.
Halogen-Based Transformations and Substitutions
The bromine atom on the phenyl ring can be substituted with other halogens or can be used to generate organometallic intermediates.
Halogen Exchange: The Finkelstein reaction provides a method for the conversion of the aryl bromide to an aryl iodide. chemicalbook.com This is typically achieved by treating the substrate with an iodide salt, such as sodium iodide or potassium iodide, in the presence of a copper(I) catalyst and a suitable ligand. sigmaaldrich.comtcnj.edu The resulting aryl iodide is often more reactive in subsequent cross-coupling reactions.
Lithiation: Metal-halogen exchange is a powerful tool for the functionalization of aryl halides. Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to the formation of a lithiated aryl species. This intermediate can then be quenched with a variety of electrophiles (e.g., carbon dioxide, aldehydes, ketones, alkyl halides) to introduce new functional groups at the 4-position of the phenyl ring. It is important to note that the acidic proton of the hydroxyl group will also react with the organolithium reagent, requiring the use of at least two equivalents of the base.
Participation in Cross-Coupling and Other Metal-Catalyzed Reactions
The carbon-bromine bond of the 4-bromophenyl moiety is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov This methodology is widely used for the synthesis of biaryl compounds. For instance, the reaction of this compound with an arylboronic acid would yield a derivative where the bromine atom is replaced by an aryl group. A variety of palladium catalysts and ligands can be employed, with the choice depending on the specific substrates.
Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would result in the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively.
The following table provides representative conditions for these cross-coupling reactions based on literature for similar aryl bromides.
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine (B1218219) ligand | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene, Dioxane, or DMF/Water |
| Heck-Mizoroki | Alkene | Pd(OAc)₂/phosphine ligand | Et₃N, K₂CO₃ | DMF, Acetonitrile |
Reactivity of the Thiophene-3-yl Ring System
The thiophene (B33073) ring is an aromatic heterocycle that can undergo a variety of reactions, most notably electrophilic aromatic substitution. The position of the substituent at the 3-position influences the regioselectivity of these reactions.
Thiophene is generally more reactive towards electrophilic substitution than benzene. wikipedia.org The substitution pattern of 3-substituted thiophenes is directed by the nature of the substituent. The carbinol group, being weakly activating, would be expected to direct incoming electrophiles to the 2- and 5-positions of the thiophene ring. The 2-position is generally the most reactive site in thiophene for electrophilic attack. nih.gov
Common electrophilic substitution reactions that can be performed on the thiophene ring include:
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group can be accomplished using nitrating agents like nitric acid in acetic anhydride.
Sulfonation: Reaction with sulfuric acid or a sulfur trioxide-pyridine complex can introduce a sulfonic acid group.
Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, can introduce acyl or alkyl groups onto the thiophene ring, though care must be taken as the thiophene ring can be sensitive to strong Lewis acids.
Furthermore, the thiophene ring can be lithiated, typically at the 2-position, by treatment with a strong base like n-butyllithium. wikipedia.org This organolithium intermediate can then react with various electrophiles, providing another route for the functionalization of the thiophene ring.
Multi-Component Reactions Involving this compound Scaffolds
Multi-component reactions (MCRs) are processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants. mdpi.com These reactions are highly efficient in building molecular complexity. Thiophene derivatives are often synthesized using MCRs, such as the Gewald aminothiophene synthesis. pharmaguideline.com
Advanced Spectroscopic and Structural Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For (4-Bromophenyl)(thiophen-3-yl)methanol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the bromophenyl and thiophene (B33073) rings, the methine proton (-CHOH-), and the hydroxyl proton (-OH). The protons on the 4-substituted bromophenyl ring would appear as a characteristic set of doublets. The three protons on the thiophene ring would each exhibit unique chemical shifts and coupling patterns. The methine proton would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, and its position would be indicative of its attachment to both an oxygen atom and two aromatic rings. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary with concentration and solvent.
¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information about the number of chemically distinct carbon environments. The ¹³C NMR spectrum for this compound would be expected to display signals for each unique carbon atom. This includes four signals for the bromophenyl ring (with two carbons being equivalent by symmetry), three signals for the thiophene ring, and one signal for the methine carbon. The carbon bonded to the bromine atom and the carbons of the thiophene ring would have characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C₆H₄Br) | 7.40 - 7.60 | Doublet | 2H |
| Aromatic (C₆H₄Br) | 7.20 - 7.40 | Doublet | 2H |
| Aromatic (Thiophene) | 7.00 - 7.40 | Multiplet | 3H |
| Methine (-CHOH) | 5.80 - 6.00 | Singlet | 1H |
| Hydroxyl (-OH) | 2.00 - 4.00 | Broad Singlet | 1H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | ||
| Aromatic (C-Br) | 120 - 125 | ||
| Aromatic (C₆H₄) | 128 - 132 | ||
| Aromatic (Thiophene) | 120 - 145 | ||
| Methine (C-OH) | 70 - 80 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of its elemental formula (C₁₁H₉BrOS).
A key feature in the mass spectrum would be the isotopic pattern for bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. Common fragmentation pathways would likely involve the loss of a hydroxyl group (-OH), a water molecule (H₂O), or cleavage of the bond between the methine carbon and one of the aromatic rings.
Table 2: Expected Mass Spectrometry Data for this compound
| Analysis Type | Expected Information | Details |
| Molecular Formula | C₁₁H₉BrOS | |
| Molecular Weight | ~269.16 g/mol | Based on most abundant isotopes |
| High-Resolution MS | Exact Mass | Confirmation of elemental composition |
| Isotopic Pattern | [M]⁺ and [M+2]⁺ peaks | ~1:1 ratio, characteristic of Bromine |
| Key Fragments | [M-OH]⁺, [M-H₂O]⁺ | Loss of hydroxyl or water |
| [C₇H₄Br]⁺ | Fragment corresponding to the bromobenzyl cation | |
| [C₅H₅S]⁺ | Fragment corresponding to the thiophenylmethyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A prominent, broad peak in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol functional group. The presence of aromatic rings would be confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the secondary alcohol would be expected around 1050-1150 cm⁻¹.
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Functional Group |
| O-H Stretch | 3200 - 3600 | Strong, Broad | Alcohol |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Aromatic Rings |
| C-O Stretch | 1050 - 1150 | Strong | Secondary Alcohol |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak | Aromatic Rings |
| C-Br Stretch | 500 - 600 | Medium-Strong | Aryl Halide |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a single, high-quality crystal of the compound must first be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the atomic arrangement.
This technique would provide unambiguous confirmation of the compound's connectivity and stereochemistry. Furthermore, it would yield detailed information on bond lengths, bond angles, and torsion angles. The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern how the molecules pack together in the solid state.
Table 4: Information Obtainable from X-ray Crystallography of this compound
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present in the crystal lattice. |
| Atomic Coordinates | The precise x, y, z position of every atom in the asymmetric unit. |
| Bond Lengths & Angles | Exact measurements of the distances between bonded atoms and the angles they form. |
| Torsion Angles | The dihedral angles between planes of atoms, defining the conformation of the molecule. |
| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, and other non-covalent interactions. |
Other Advanced Analytical Techniques for Comprehensive Characterization
Beyond the core techniques, other methods can provide further valuable information. Elemental analysis would be used to determine the percentage composition of carbon, hydrogen, and sulfur, which can be compared to the theoretical values calculated from the molecular formula. Ultraviolet-Visible (UV-Vis) spectroscopy could be used to study the electronic transitions within the molecule, providing information about the conjugated aromatic systems.
Computational and Theoretical Investigations of 4 Bromophenyl Thiophen 3 Yl Methanol
Density Functional Theory (DFT) Calculations
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties.
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between these frontier orbitals (HOMO-LUMO gap) is an indicator of molecular stability and chemical reactivity. For (4-Bromophenyl)(thiophen-3-yl)methanol, specific calculations detailing the energies and spatial distributions of these orbitals have not been reported.
Reactivity Predictions and Mechanistic Insights
DFT calculations can provide valuable insights into a molecule's reactivity through the calculation of various chemical descriptors. These include electronegativity, chemical hardness, softness, and the electrophilicity index. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. Such detailed reactivity predictions and mechanistic insights are currently unavailable for this compound.
Conformational Analysis and Stability Studies
The three-dimensional structure and conformational flexibility of a molecule are key to its properties and interactions. DFT can be used to perform conformational analysis by calculating the relative energies of different spatial arrangements (conformers) to identify the most stable, lowest-energy geometry. This type of stability analysis has not been published for this compound.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. MD provides detailed information on the time-dependent behavior of a molecular system, including conformational changes and interactions with other molecules, such as solvents. There are no published MD simulation studies specifically investigating the dynamic behavior of this compound.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling Frameworks
QSAR models are regression or classification models used in the chemical and biological sciences to relate the chemical structures of compounds to their biological activities. These models rely on calculated molecular descriptors and experimental data. To date, this compound has not been included in any published QSAR or molecular modeling studies to predict its potential biological activities.
Reaction Mechanism Studies through Computational Approaches
Computational chemistry, particularly DFT, is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the mapping of reaction pathways and the determination of activation energies. While this compound is used in chemical synthesis, detailed computational studies of its reaction mechanisms have not been reported in the literature.
Applications and Potential in Advanced Materials Science
Organic Electronics and Optoelectronic Materials
The structural components of (4-Bromophenyl)(thiophen-3-yl)methanol make it a precursor of significant interest for organic electronics. Thiophene-based compounds are well-established as effective organic semiconductors due to their electron-rich nature, which facilitates charge transport. The phenyl group can influence the molecular packing and energy levels, while the bromine atom provides a crucial handle for synthetic elaboration into more complex conjugated systems.
Components in Organic Field-Effect Transistors (OFETs)
While direct application of this compound as the active semiconductor in Organic Field-Effect Transistors (OFETs) is not extensively documented, its role as a monomer or intermediate is critical. Thiophene-containing organic semiconductors are known to exhibit high charge carrier mobilities. researchgate.netnih.gov The molecular structure of materials derived from this compound allows for effective π-π stacking, which is essential for efficient charge transport in the solid state. The bromo-substituent can be used in polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers where the (phenyl)(thiophen-3-yl)methanol moiety is a repeating unit. nih.gov These polymers can then be solution-processed to form the active layer in OFETs. nih.gov The design of such materials is crucial for achieving high-performance transistors for applications in flexible displays and sensors. researchgate.nettcichemicals.com
Table 1: Representative Thiophene-Based Semiconductors in OFETs
| Semiconductor Type | Key Structural Feature | Reported Hole Mobility (cm²/Vs) |
|---|---|---|
| Poly(3-hexylthiophene) (P3HT) | Regioregular alkylated polythiophene | 0.1 - 0.2 |
| Pentacene | Fused aromatic rings (acene) | > 1.0 |
| DPh-BTBT | Thienothiophene-fused core | ~ 2.0 |
This table presents data for representative thiophene-based materials to illustrate the potential of this class of compounds in OFETs.
Building Blocks for Organic Light-Emitting Diodes (OLEDs)
In the field of Organic Light-Emitting Diodes (OLEDs), derivatives of this compound can function as components in the emissive layer or host materials. The wide bandgap of thiophene-phenyl structures can be tuned through chemical modification to achieve emission across the visible spectrum. nih.gov Donor-π-acceptor (D-π-A) type molecules, which are highly effective in OLEDs, can be synthesized using this compound as a foundational piece of the π-conjugated bridge. beilstein-journals.orgresearchgate.net The triphenylamine (B166846) group, a common donor, can be coupled with acceptor units through the thiophene (B33073) linker to create materials with high fluorescence quantum yields. beilstein-journals.org The development of such materials, particularly those enabling thermally activated delayed fluorescence (TADF), is a key area of research for creating highly efficient and low-cost lighting and display technologies. nih.gov
Photovoltaic Applications (e.g., Organic Solar Cells)
The application of thiophene derivatives is central to the advancement of organic solar cells (OSCs). researchgate.net Polymers and small molecules derived from this compound can act as the electron donor material in a bulk heterojunction (BHJ) active layer. The thiophene unit contributes to broad absorption of the solar spectrum and good hole-transporting properties. polymer.cn The bromo-functional group allows for the synthesis of conjugated polymers with alternating donor and acceptor units, a common strategy for lowering the bandgap and improving light absorption. rsc.org Research has shown that polythiophenes are promising materials for achieving high power conversion efficiencies in OSCs. researchgate.net Furthermore, halogenated thiophenes have been explored as solvent additives to control the morphology of the active layer, leading to more efficient charge separation and collection. rsc.org
Chemical Sensor Development
Materials derived from this compound have potential in the development of chemical sensors. The conductivity of conjugated polymers is sensitive to the presence of certain analytes, which can induce a measurable change in the material's electronic properties upon interaction. While specific sensors based on this exact molecule are not widely reported, metal-organic frameworks (MOFs) and other porous materials incorporating functionalized thiophene ligands can be designed for high-sensitivity gas detection. For instance, MOF nanosheets have been successfully used in resistive sensors for detecting methanol (B129727) vapor at room temperature. rsc.org The tunability of the thiophene-phenyl structure allows for the creation of materials with specific binding sites, enhancing the selectivity and sensitivity of the sensor.
Polymer Chemistry and Conjugated Polymer Systems
This compound is a valuable monomer for synthesizing a variety of conjugated polymers. The bromine atom provides a reactive site for numerous polymerization techniques, including nickel-catalyzed and palladium-catalyzed cross-coupling reactions, which are fundamental to modern polymer synthesis. nih.gov These methods allow for the creation of well-defined polymer architectures, including regioregular polythiophenes, which are crucial for optimizing electronic properties. nih.gov The resulting polymers, featuring a backbone of alternating thiophene and phenyl rings, possess unique optical and electronic characteristics suitable for the applications mentioned above. The ability to form rod-coil block copolymers by combining conjugated segments with flexible polymer chains also opens up possibilities for creating self-assembling nanomaterials with ordered structures. researchgate.net
Table 2: Common Polymerization Methods for Thiophene-Based Monomers
| Polymerization Method | Catalyst/Reagent | Key Advantage |
|---|---|---|
| Suzuki Polycondensation | Palladium catalyst (e.g., Pd(PPh₃)₄) | Tolerant to various functional groups |
| Stille Coupling | Palladium catalyst | Mild reaction conditions |
| Grignard Metathesis (GRIM) | Nickel catalyst (e.g., Ni(dppp)Cl₂) | Produces high molecular weight, regioregular polymers |
Metal Coordination Chemistry and Ligand Design
Thiophene derivatives are known to act as ligands in coordination chemistry, binding to transition metals through the sulfur atom or the π-system of the ring. researchgate.netresearchgate.net While thiophenes are generally considered weak donors, the this compound molecule can be modified to create multidentate ligands that form stable complexes with various metal ions. dntb.gov.ua For example, the hydroxyl group can be deprotonated to act as an additional coordination site, or the core structure can be elaborated to include other donor atoms like nitrogen. These metal complexes have potential applications in catalysis, where the electronic properties of the metal center can be finely tuned by the ligand environment. The study of such complexes also provides insight into the mechanisms of processes like hydrodesulfurization, where the interaction of thiophenes with metal surfaces is critical. researchgate.net
Future Perspectives and Research Challenges
Development of Highly Efficient and Sustainable Synthetic Routes
A primary challenge in utilizing (4-Bromophenyl)(thiophen-3-yl)methanol is the development of efficient and environmentally conscious synthetic methodologies. Traditional syntheses of analogous diaryl methanols often rely on Grignard reactions, which, despite their utility, present challenges regarding safety, scalability, and waste generation. gordon.edu
Future research will likely focus on several key areas:
Catalytic and Greener Approaches: Moving beyond stoichiometric Grignard reagents, research could explore catalytic additions of organoboron or organozinc reagents to 4-bromobenzaldehyde (B125591). The use of sustainable solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, offers a safer and greener alternative to traditional ethereal solvents. gordon.edu
Flow Chemistry: Continuous flow processes can mitigate the hazards associated with highly exothermic Grignard reactions by offering superior heat transfer and control, minimizing reaction volumes, and enabling safer on-demand generation of reactive intermediates. acs.orgresearchgate.netresearchgate.net This approach improves safety and can lead to higher yields and purities by reducing side reactions like Wurtz coupling. researchgate.netresearchgate.net
Biocatalysis: The use of enzymes, such as ketoreductases, for the stereoselective reduction of the precursor ketone, (4-bromophenyl)(thiophen-3-yl)methanone, could provide an efficient route to enantiomerically pure forms of the alcohol. Biocatalysis offers high selectivity under mild conditions, significantly reducing the environmental impact. pharmafeatures.com
Table 1: Potential Synthetic Routes and Associated Challenges
| Synthetic Route | Reactants | Typical Conditions | Key Challenges & Future Directions |
|---|---|---|---|
| Grignard Reaction | 3-Bromothiophene (B43185), Magnesium, 4-Bromobenzaldehyde | Anhydrous ether (e.g., THF, Diethyl Ether) | Initiation difficulty, exothermicity, moisture sensitivity, formation of Wurtz coupling byproducts. Future work: Use of activating agents, flow chemistry for safety, greener solvents. gordon.edu |
| Organolithium Addition | 3-Bromothiophene, Butyllithium (B86547), 4-Bromobenzaldehyde | Anhydrous ether, low temperature (e.g., -78 °C) | Requires cryogenic temperatures, strong bases are highly reactive and moisture sensitive. Future work: Improved temperature tolerance through reagent design. |
| Ketone Reduction | (4-Bromophenyl)(thiophen-3-yl)methanone, Reducing Agent (e.g., NaBH₄) | Protic solvent (e.g., Methanol (B129727), Ethanol) | Non-stereoselective (produces a racemic mixture). Future work: Development of asymmetric catalysts or use of biocatalysts for enantioselective reduction. |
Exploration of Novel Chemical Transformations and Derivatizations
The trifunctional nature of this compound provides a platform for extensive chemical derivatization to generate novel compounds with tailored properties.
Transformations at the Alcohol Moiety: The secondary alcohol can be readily oxidized to the corresponding ketone, which is a common precursor in many synthetic pathways. Alternatively, it can undergo etherification or esterification to produce a library of derivatives with modified steric and electronic properties.
Cross-Coupling Reactions: The C-Br bond on the phenyl ring is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. researchgate.netnih.govnih.gov This allows for the introduction of a wide array of substituents, including aryl, alkynyl, and amino groups, fundamentally altering the molecule's structure and potential applications.
Modification of the Thiophene (B33073) Ring: The thiophene ring can undergo electrophilic substitution reactions, although its reactivity is influenced by the existing substituents. nih.govwikipedia.org This provides another avenue for functionalization, leading to more complex poly-substituted heterocyclic systems.
Integration into Complex Supramolecular Architectures
The field of crystal engineering and supramolecular chemistry offers significant opportunities for this molecule. The bromophenyl group is a key participant in halogen bonding, a highly directional and tunable non-covalent interaction. nih.gov
The bromine atom possesses a region of positive electrostatic potential known as a σ-hole, allowing it to act as a halogen bond donor, forming attractive interactions with electron-rich atoms like oxygen, nitrogen, or even the sulfur of a neighboring thiophene ring. researchgate.netnih.gov This interaction can be exploited to direct the self-assembly of molecules into predictable and well-ordered one-, two-, or three-dimensional structures. rsc.org Future research could focus on co-crystallization experiments with various halogen bond acceptors to create novel materials with interesting photophysical or electronic properties. The aromatic rings also allow for π-π stacking interactions, which can work in concert with halogen bonding to stabilize the resulting supramolecular assembly.
Advanced Computational Design and Prediction for Tailored Properties
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules before their synthesis, saving significant time and resources. mdpi.comtandfonline.com For this compound, DFT studies can provide critical insights into:
Molecular Geometry: Optimization calculations can predict the most stable three-dimensional conformation, including bond lengths, bond angles, and torsional angles. researchgate.net
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help predict the molecule's electronic behavior, such as its potential as an organic semiconductor. scienceopen.com
Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps can identify electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net Fukui functions can further quantify the reactivity of specific atoms. nih.gov
Spectroscopic Properties: DFT methods can simulate NMR, IR, and UV-Visible spectra, which can be used to aid in the characterization of the synthesized compound and its derivatives. mdpi.comtandfonline.com
These predictive capabilities allow for the in silico design of derivatives with specific, targeted electronic or optical properties for applications in materials science.
Scalability and Process Optimization for Academic Synthesis
Transitioning a synthetic route from a small, exploratory scale to a larger, multi-gram scale suitable for broader academic investigation presents numerous challenges. Process optimization is crucial for ensuring efficiency, reproducibility, and safety. pharmafeatures.comarborpharmchem.comtheasengineers.com
Key challenges for this compound, particularly if synthesized via organometallic routes, include:
Reaction Control: Managing the exothermicity of Grignard or organolithium additions requires careful control of reagent addition rates and efficient cooling, which becomes more complex on a larger scale. gordon.edu
Purification: While small-scale synthesis often relies on column chromatography, this method is inefficient and costly for larger quantities. Developing robust crystallization procedures for both the final product and key intermediates is essential for scalable purification. theasengineers.combiosynce.com
Reagent Cost and Handling: The cost and availability of starting materials, such as 3-bromothiophene and specialized catalysts, become significant factors at a larger scale. Safe handling procedures for pyrophoric reagents like butyllithium or large quantities of magnesium must be implemented.
Future efforts in this area would benefit from applying principles of Quality by Design (QbD) and utilizing Process Analytical Technology (PAT) to better understand and control the reaction parameters, ensuring consistent quality and yield. pharmafeatures.com
Q & A
Basic: What are the recommended synthetic routes for (4-Bromophenyl)(thiophen-3-yl)methanol, and how can purity be optimized?
Methodological Answer:
The compound can be synthesized via asymmetric epoxidation followed by hydrolysis. A typical procedure involves:
Sharpless Asymmetric Epoxidation : Reacting 4-bromophenyl glycidol precursors with thiophene derivatives under catalytic conditions (e.g., bis(norbornadiene)rhodium(I) tetrafluoroborate and (R)-BINAP ligand) to establish stereochemistry .
Hydrolysis and Purification : Hydrolyze the epoxide intermediate using acetic acid in acetonitrile, followed by preparative HPLC (MeOH/H₂O, 45:55 v/v) to isolate enantiomers. Purity is confirmed by LCMS (>95% conversion) and TLC (Rf = 0.52–0.57 in ethyl acetate/hexanes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
